ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE
Overview
Description
ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, bromophenyl, carbamoyl, methoxy, and chloro groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The ethyl, bromophenyl, carbamoyl, methoxy, and chloro groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through esterification and carbamoylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE
- ETHYL 4-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE
- ETHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE
Uniqueness
ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-chloroquinoline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQSJJUMOLJJGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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